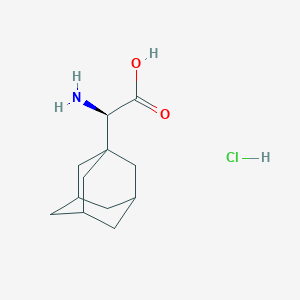
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is a compound that features an adamantane moiety attached to an aminoacetic acid backbone. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. This compound is often studied for its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: Adamantane is functionalized to introduce an amino group. This can be achieved through various methods, such as nitration followed by reduction or direct amination.
Formation of Aminoacetic Acid: The functionalized adamantane is then reacted with glycine or its derivatives to form the aminoacetic acid moiety.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups attached to the adamantane structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including peptidomimetics and other bioactive compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.
Industry: The stability and rigidity of the adamantane moiety make it useful in the development of materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of ®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane structure provides a rigid framework that can enhance binding affinity and specificity. The aminoacetic acid moiety may interact with active sites or binding pockets, modulating the activity of the target molecules. Pathways involved in its mechanism of action may include inhibition of viral replication, disruption of bacterial cell walls, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon structure, known for its stability and rigidity.
Amantadine: A derivative of adamantane with antiviral and antiparkinsonian properties.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is unique due to the combination of the adamantane moiety with an aminoacetic acid backbone. This structure provides a balance of rigidity and flexibility, allowing for specific interactions with biological targets. Its potential therapeutic applications and role as a versatile building block in chemical synthesis further distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C12H20ClNO2 |
|---|---|
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
(2R)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m0./s1 |
Clé InChI |
HEUUMSMIQNBXML-FLZHOMMYSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N.Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester](/img/structure/B12297946.png)
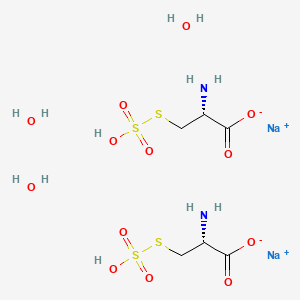
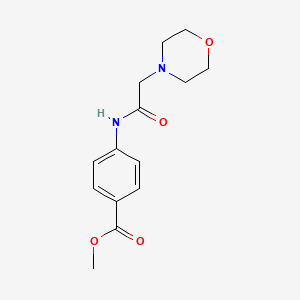

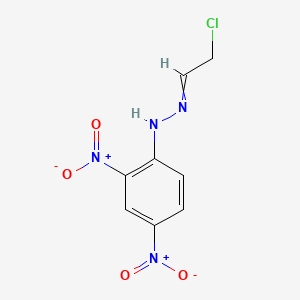
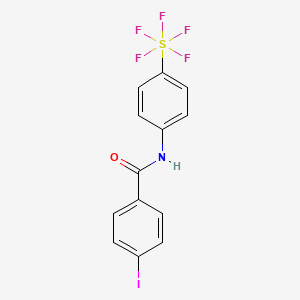
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-dimethoxy-4-isopropylbenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12297994.png)
![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)
![2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B12298004.png)
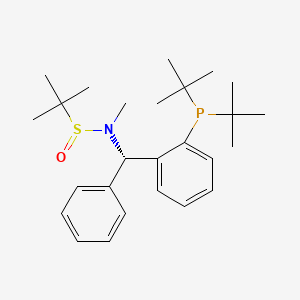

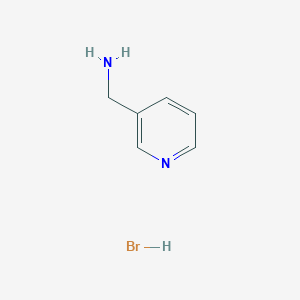
![4-Thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosan-2-one](/img/structure/B12298040.png)
![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)
